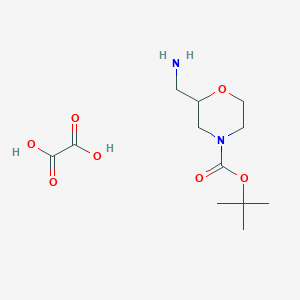
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the reaction of morpholine with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Morpholine reacts with formaldehyde to form a morpholine-methanol intermediate.
Step 2: The intermediate is then treated with tert-butyl chloroformate to yield tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate.
Step 3: The final product is obtained by reacting the tert-butyl derivative with oxalic acid to form the oxalate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of morpholine oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate sulfate
Uniqueness
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is unique due to its specific oxalate salt form, which imparts distinct solubility and stability properties. This makes it particularly useful in certain chemical reactions and applications where other salts may not be as effective.
Properties
Molecular Formula |
C12H22N2O7 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
MRLCWFDGMOXGAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















